molecular formula C15H14F3NO B3172727 4-(4-Ethylphenoxy)-2-(trifluoromethyl)aniline CAS No. 946741-51-1

4-(4-Ethylphenoxy)-2-(trifluoromethyl)aniline

Cat. No. B3172727
CAS RN: 946741-51-1
M. Wt: 281.27 g/mol
InChI Key: UGLZAKFVPMRAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethylphenoxy)-2-(trifluoromethyl)aniline, also known as 4-E-TFA, is an organic compound with a wide range of applications in the scientific and industrial fields. It is a derivative of aniline, and is a yellow-colored liquid with a boiling point of 98°C. 4-E-TFA has been used in various research studies, as well as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

  • Synthesis of Quinolinones and Related Compounds : Gong and Kato (2004) and Marull, Lefebvre, and Schlosser (2004) have reported the use of compounds related to 4-(4-Ethylphenoxy)-2-(trifluoromethyl)aniline in the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones and 4-trifluoromethyl-2-quinolinones. These compounds have potential applications in pharmaceuticals and materials science (Gong & Kato, 2004), (Marull, Lefebvre, & Schlosser, 2004).

  • Electro-Optical Applications : Suresh et al. (2003) described the synthesis of a high molecular weight polycarbonate using an azo bisphenol derived from a compound similar to this compound. The resulting polymer displayed high thermal stability and potential for electro-optic applications (Suresh et al., 2003).

  • Insecticide Synthesis : Wen Zi-qiang (2007, 2008) discussed the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline, a compound structurally related to this compound, and its application in the synthesis of the insecticide Novaluron (Wen Zi-qiang, 2007), (Wen Zi-qiang, 2008).

  • Herbicidal Activity : Wu et al. (2011) synthesized N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides, starting from 4-fluoro-aniline, a compound related to this compound. These compounds exhibited promising herbicidal activities against various weeds (Wu et al., 2011).

properties

IUPAC Name

4-(4-ethylphenoxy)-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c1-2-10-3-5-11(6-4-10)20-12-7-8-14(19)13(9-12)15(16,17)18/h3-9H,2,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLZAKFVPMRAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Ethylphenoxy)-2-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-(4-Ethylphenoxy)-2-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
4-(4-Ethylphenoxy)-2-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
4-(4-Ethylphenoxy)-2-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
4-(4-Ethylphenoxy)-2-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
4-(4-Ethylphenoxy)-2-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.